molecular formula C6H3ClN4O B2845540 6-Chloropyridine-3-carbonyl azide CAS No. 1824080-60-5

6-Chloropyridine-3-carbonyl azide

Cat. No.: B2845540
CAS No.: 1824080-60-5
M. Wt: 182.57
InChI Key: NOMJNLZHEWJLEA-UHFFFAOYSA-N
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Description

6-Chloropyridine-3-carbonyl azide is an organic compound that belongs to the class of azides It is characterized by the presence of a chloropyridine ring substituted with a carbonyl azide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloropyridine-3-carbonyl azide typically involves the reaction of 6-chloropyridine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then treated with sodium azide to yield this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 6-Chloropyridine-3-carbonyl azide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide in polar aprotic solvents like acetonitrile or dimethyl sulfoxide.

    Reduction: Lithium aluminum hydride or palladium on carbon with hydrogen gas.

    Rearrangement: Heat or the presence of a Lewis acid catalyst.

Major Products Formed:

    Substitution: Formation of alkyl azides.

    Reduction: Formation of primary amines.

    Rearrangement: Formation of isocyanates.

Scientific Research Applications

6-Chloropyridine-3-carbonyl azide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-chloropyridine-3-carbonyl azide involves its reactivity as an azide. The azide group can undergo nucleophilic substitution, reduction, and rearrangement reactions, leading to the formation of various products. These reactions are facilitated by the electron-withdrawing nature of the chloropyridine ring, which stabilizes the transition states and intermediates .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both a chloropyridine ring and a carbonyl azide group. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

6-chloropyridine-3-carbonyl azide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN4O/c7-5-2-1-4(3-9-5)6(12)10-11-8/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOMJNLZHEWJLEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)N=[N+]=[N-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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